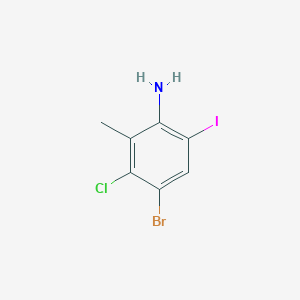

4-Bromo-3-chloro-6-iodo-2-methylaniline

Description

BenchChem offers high-quality 4-Bromo-3-chloro-6-iodo-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-6-iodo-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-6-iodo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClIN/c1-3-6(9)4(8)2-5(10)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLFMRWDIWJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chloro-6-iodo-2-methylaniline: A Strategic Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of 4-bromo-3-chloro-6-iodo-2-methylaniline, a highly functionalized aromatic amine with significant potential as a versatile building block in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this guide will also draw upon information from structurally related analogues to infer its chemical properties, reactivity, and potential applications. The strategic placement of four different substituents on the aniline ring—a bromine atom, a chlorine atom, an iodine atom, and a methyl group—offers a rich platform for selective chemical modifications, enabling the synthesis of complex molecular architectures for targeted therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-bromo-3-chloro-6-iodo-2-methylaniline is characterized by a highly substituted benzene ring. The IUPAC name for this compound is 4-bromo-3-chloro-6-iodo-2-methylaniline, and its Chemical Abstracts Service (CAS) number is 1196051-66-7.[1]

While experimental data for 4-bromo-3-chloro-6-iodo-2-methylaniline is scarce, we can predict its properties by examining the closely related compound, 4-bromo-3-chloro-2-methylaniline (CAS: 627531-47-9).[2][3] The addition of a bulky and electron-donating iodine atom at the 6-position is expected to significantly increase the molecular weight and likely elevate the melting point.

Table 1: Physicochemical Properties of 4-Bromo-3-chloro-2-methylaniline and Inferred Properties of 4-Bromo-3-chloro-6-iodo-2-methylaniline

| Property | 4-Bromo-3-chloro-2-methylaniline | 4-Bromo-3-chloro-6-iodo-2-methylaniline (Inferred) |

| CAS Number | 627531-47-9 | 1196051-66-7[1] |

| Molecular Formula | C₇H₇BrClN | C₇H₆BrClIN |

| Molecular Weight | 220.49 g/mol [2][3] | 346.39 g/mol [1] |

| Melting Point | 55 °C[2] | Expected to be higher than 55 °C |

| Purity | 96%[2] | Typically >95% for research-grade chemicals[1] |

| Appearance | Solid | Likely a solid at room temperature |

| SMILES | CC1=C(C=CC(=C1Cl)Br)N[3] | Nc1c(I)cc(Br)c(Cl)c1C |

| InChIKey | IAWSZYHMEPZGKK-UHFFFAOYSA-N[3] | Not available |

Proposed Synthesis Pathway

A plausible synthetic route to 4-bromo-3-chloro-6-iodo-2-methylaniline can be designed starting from a more readily available precursor, such as 4-bromo-3-chloro-2-methylaniline. The key transformation would be the selective iodination at the C6 position, which is activated by the amino and methyl groups.

Step-by-Step Protocol:

-

Starting Material: Begin with 4-bromo-3-chloro-2-methylaniline.

-

Reaction Setup: In a well-ventilated fume hood, dissolve the starting material in a suitable solvent like glacial acetic acid.

-

Iodinating Agent: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at room temperature while stirring. The ortho-position to the activating amino group is the most likely site for electrophilic substitution.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-bromo-3-chloro-6-iodo-2-methylaniline.

Applications in Drug Development

Halogenated anilines are crucial scaffolds in medicinal chemistry due to their ability to form specific halogen bonds with biological targets and to serve as versatile handles for further chemical modifications through cross-coupling reactions. The introduction of bromine, chlorine, and iodine atoms into an aniline structure provides multiple, distinct reaction sites. This differential reactivity allows for sequential and site-selective functionalization, making compounds like 4-bromo-3-chloro-6-iodo-2-methylaniline highly valuable in the construction of diverse chemical libraries for drug screening.

Substituted anilines are core components of many kinase inhibitors, which are a major class of drugs used in oncology. The aniline scaffold can mimic the hinge-binding region of ATP, and the various substituents can be tailored to enhance potency, selectivity, and pharmacokinetic properties. The bromine and iodine atoms, in particular, can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of molecular fragments.

Safety and Handling

As with any halogenated aromatic compound, 4-bromo-3-chloro-6-iodo-2-methylaniline should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[4][5] Based on the safety data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3][4][6] It may also cause skin and eye irritation.[2][6][7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5][6]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes.[4][6]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

-

If swallowed: Rinse the mouth and seek medical attention.[4][6]

Conclusion

4-Bromo-3-chloro-6-iodo-2-methylaniline represents a promising, albeit under-characterized, chemical entity for the advancement of drug discovery programs. Its highly functionalized and sterically defined structure provides a unique starting point for the synthesis of novel, complex molecules. While direct experimental data remains limited, this guide has provided a comprehensive overview based on the properties and reactivity of closely related analogues. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

-

SpectraBase. 4-Bromo-N-methylaniline. [Link]

-

PubChem. 4-Bromo-3-chloro-2-methylaniline. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. 4-Bromo-3-chloro-6-iodo-2-methyl-aniline 95% | CAS: 1196051-66-7 | AChemBlock [achemblock.com]

- 2. 627531-47-9 Cas No. | 4-Bromo-3-chloro-2-methylaniline | Apollo [store.apolloscientific.co.uk]

- 3. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Predictive NMR Spectroscopy for Highly Substituted Anilines: A Technical Guide on 4-Bromo-3-chloro-6-iodo-2-methylaniline

Introduction: The Role of Predictive NMR in Complex Halogenated Scaffolds

In modern drug development and materials science, the structural elucidation of polyhalogenated aromatic scaffolds presents a unique analytical challenge. The molecule 4-Bromo-3-chloro-6-iodo-2-methylaniline (CAS: 1196051-66-7)[1] is a pentasubstituted benzene derivative featuring four distinct halogen/alkyl substituents and a primary amine. Because this molecule possesses only a single aromatic proton, traditional 1 H NMR scalar coupling analysis (e.g., J -coupling multiplets) is rendered ineffective.

As a result, researchers must rely heavily on Substituent Chemical Shifts (SCS) and empirical additivity rules to predict and assign the 1 H and 13 C NMR spectra. This whitepaper provides an in-depth, mechanistic breakdown of the predicted NMR spectra for this compound, synthesizing theoretical additivity rules with advanced causality, such as the "heavy atom effect" and steric inhibition of resonance.

Theoretical Framework: Empirical Additivity Rules and Substituent Effects

The prediction of chemical shifts in highly substituted benzenes relies on the linear additivity of substituent effects, a methodology extensively documented in foundational texts such as Pretsch's [2]. By establishing the base chemical shift of benzene ( 1 H: 7.27 ppm; 13 C: 128.5 ppm in CDCl 3 ), we can calculate the predicted shift of any nucleus by summing the specific shielding (upfield, − ) or deshielding (downfield, + ) contributions of each substituent based on its ortho, meta, or para position[2].

However, as an application scientist, one must recognize the limitations of linear models. In pentasubstituted rings, steric hindrance plays a critical role. The bulky iodine at C6 and the methyl group at C2 force the C1 amine (-NH 2 ) out of the planar alignment with the aromatic ring. This physical twisting prevents optimal overlap between the nitrogen's lone pair and the ring's π -system, thereby attenuating the amine's strong +M (resonance donating) effect[3].

Predicted 1 H NMR Spectrum & Mechanistic Causality

The 1 H NMR spectrum of 4-Bromo-3-chloro-6-iodo-2-methylaniline is remarkably simple in its multiplicity but complex in its electronic derivation. There is only one aromatic proton, located at the C5 position.

Quantitative Data Summary: Predicted 1 H NMR (in CDCl 3 )

| Nucleus | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 H | 7.51 | Singlet (s) | 1H | C5-H (Aromatic) |

| 1 H | 4.20 - 4.60 | Broad Singlet (br s) | 2H | C1-NH 2 (Amine) |

| 1 H | 2.35 | Singlet (s) | 3H | C2-CH 3 (Methyl) |

Causality of the C5-H Shift

The C5 proton is situated ortho to both Bromine (C4) and Iodine (C6). Halogens exhibit a strong −I (inductive withdrawing) effect that deshields adjacent protons.

-

Base Benzene: 7.27 ppm

-

Ortho to -I: +0.40 ppm

-

Ortho to -Br: +0.22 ppm

-

Meta to -Cl: +0.03 ppm

-

Meta to -NH 2 : −0.24 ppm

-

Para to -CH 3 : −0.17 ppm

-

Total Predicted Shift: 7.27+0.40+0.22+0.03−0.24−0.17= 7.51 ppm .

Predicted 13 C NMR Spectrum & Additivity Rules

The 13 C NMR spectrum requires a rigorous application of SCS values. The most striking feature of this spectrum is the behavior of C6, which is bonded to Iodine. Due to spin-orbit coupling (the "heavy atom effect"), the massive electron cloud of iodine induces a profound diamagnetic shielding current, shifting the ipso carbon drastically upfield.

Quantitative Data Summary: Predicted 13 C NMR (in CDCl 3 )

| Carbon Position | Predicted Shift (ppm) | Type | Dominant Substituent Effect (Causality) |

| C1 | 155.6 | C q | Ipso -NH 2 ( +18.0 ppm): Electronegative N deshields via −I effect. |

| C5 | 139.9 | CH | Ortho -I ( +8.7 ppm) & Ortho -Br ( +3.4 ppm): Inductive deshielding. |

| C3 | 138.7 | C q | Ipso -Cl ( +6.2 ppm): Inductive deshielding. |

| C2 | 128.0 | C q | Ortho -NH 2 ( −13.3 ppm): Shielded by +M resonance of amine. |

| C4 | 114.9 | C q | Ipso -Br ( −5.5 ppm) & Para -NH 2 ( −9.8 ppm): Combined shielding. |

| C6 | 82.9 | C q | Ipso -I ( −32.0 ppm): Heavy atom effect (Spin-orbit shielding). |

| CH 3 | 18.0 | CH 3 | Aliphatic carbon region. |

(Note: Due to the aforementioned steric inhibition of resonance, the experimental shifts for C2 and C4 may appear slightly further downfield (e.g., +2 to +4 ppm) than these linear predictions, as the -NH 2 group's shielding +M effect is physically restricted).

Experimental Protocol for NMR Validation (Self-Validating System)

To ensure trustworthiness and empirical accuracy, the theoretical predictions must be verified using a self-validating experimental workflow[4]. Because the molecule contains five quaternary carbons ( Cq ) and heavy halogens, standard acquisition parameters will fail to yield a usable spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

-

1 H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or 600 MHz. Set the relaxation delay ( D1 ) to 2.0 seconds.

-

13 C NMR Acquisition (Critical Adjustment): Acquire a proton-decoupled 13 C spectrum. Causality: Quaternary carbons lacking attached protons rely on slower relaxation mechanisms (chemical shift anisotropy). You must increase the relaxation delay ( D1 ) to 3–5 seconds and acquire ≥ 1024 scans. Failure to do so will cause the C1, C2, C3, C4, and C6 signals to saturate and vanish into the baseline.

-

Multipulse Validation (DEPT-135): Run a DEPT-135 experiment. Causality: This acts as a binary filter. The C5 methine (CH) and C2 methyl (CH 3 ) carbons will appear as positive signals, while the five quaternary carbons will completely disappear. This instantly self-validates the assignment of the 139.9 ppm peak as C5 rather than a halogenated Cq .

-

2D Correlation (HSQC): Run an HSQC experiment to map the 7.51 ppm 1 H singlet directly to the 139.9 ppm 13 C signal, cementing the structural framework.

Workflow and Logical Diagrams

Fig 1. Substituent electronic effects converging on the C5 aromatic proton.

Fig 2. Self-validating experimental workflow for NMR acquisition and spectral assignment.

References

-

Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

-

Godfrey, M. "On the interpretation of linear correlations between nuclear magnetic resonance substituent chemical shifts and substituent reactivity parameters in benzene derivatives." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

-

"Analysis of the β-methylene carbon-13 NMR chemical shifts: From vinylidene chloride copolymers to a general analysis of polymers." ResearchGate. URL:[Link]

Sources

Physical properties and melting point of 4-Bromo-3-chloro-6-iodo-2-methylaniline

An In-depth Technical Guide to the Physical Properties and Melting Point of 4-Bromo-3-chloro-6-iodo-2-methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the highly substituted aniline, 4-Bromo-3-chloro-6-iodo-2-methylaniline. Given its complex halogenation pattern, this compound is of significant interest to researchers in medicinal chemistry and materials science for its potential as a versatile chemical intermediate.[1] This document outlines the structural and physicochemical characteristics of the molecule and presents a detailed, field-proven protocol for the experimental determination of its melting point, a critical parameter for purity assessment and quality control. The methodologies described herein are grounded in established principles of physical organic chemistry and analytical techniques.[2][3]

Introduction: The Significance of Polysubstituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of various substituents on the aniline ring allows for precise modulation of the molecule's electronic properties, reactivity, conformation, and metabolic stability.[4][5] Halogenation, in particular, is a key strategy employed by medicinal chemists to enhance the pharmacological profile of drug candidates by influencing factors such as lipophilicity, binding affinity, and metabolic pathways.[1]

The compound 4-Bromo-3-chloro-6-iodo-2-methylaniline represents a unique scaffold with a complex substitution pattern. The presence of three different halogens (bromine, chlorine, and iodine) and a methyl group on the aniline core offers multiple reaction sites and the potential for differential reactivity, making it a valuable intermediate for combinatorial chemistry and the development of novel molecular entities.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development.

Physicochemical and Structural Properties

While extensive experimental data for 4-Bromo-3-chloro-6-iodo-2-methylaniline is not widely available in public literature, we can compile its known identifiers and predict certain properties based on the established effects of its constituent functional groups.

Table 1: General and Physicochemical Properties of 4-Bromo-3-chloro-6-iodo-2-methylaniline

| Property | Value | Source/Reference |

| IUPAC Name | 4-bromo-3-chloro-6-iodo-2-methylaniline | [6] |

| CAS Number | 1196051-66-7 | [6] |

| Molecular Formula | C₇H₆BrClIN | [6] |

| Molecular Weight | 346.39 g/mol | [6] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |

| Melting Point | Not currently available in literature; requires experimental determination. | |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water. | General properties of halogenated anilines[7] |

| Purity | 95% (as commercially available) | [6] |

The structural characteristics of substituted anilines, such as bond lengths, bond angles, and torsional angles, are crucial for understanding their reactivity and intermolecular interactions.[4] These parameters are typically determined using techniques like X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.[4]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.[3] A sharp melting range is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[8] The most common and reliable method for determining the melting point is the capillary method.[2][3]

Principle of Melting Point Determination

The principle involves heating a small, powdered sample of the substance at a controlled rate and observing the temperature at which the transition from a solid to a liquid occurs.[2] This transition is recorded as a melting range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9]

Step-by-Step Protocol for Melting Point Determination

This protocol outlines the procedure for determining the melting point of 4-Bromo-3-chloro-6-iodo-2-methylaniline using a modern melting point apparatus.

Materials and Equipment:

-

4-Bromo-3-chloro-6-iodo-2-methylaniline sample (ensure it is dry and finely powdered)[3]

-

Capillary tubes (sealed at one end)[2]

-

Mortar and pestle (if the sample is not a fine powder)[3]

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)[10]

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of the 4-Bromo-3-chloro-6-iodo-2-methylaniline sample on a clean, dry surface.

-

If necessary, gently grind the sample into a fine powder using a mortar and pestle.[3]

-

Invert an open-ended capillary tube and press the open end into the powdered sample until a small amount of the solid is in the tube.[10]

-

To pack the sample at the bottom of the tube, turn the tube sealed-end down and gently tap it on a hard surface, or drop it through a long glass tube to allow it to bounce and pack the sample.[10] The packed sample height should be approximately 2-3 mm.[10]

-

-

Loading the Apparatus:

-

Carefully insert the packed capillary tube into the heating block of the melting point apparatus.[10]

-

-

Approximate Melting Point Determination (if unknown):

-

Accurate Melting Point Determination:

-

Use a fresh sample in a new capillary tube.[10]

-

Set the apparatus to heat rapidly to a temperature approximately 20°C below the approximate melting point determined in the previous step.[10]

-

Once this temperature is reached, reduce the heating rate to about 1-2°C per minute.[10] A slow heating rate is crucial for an accurate measurement as it allows the system to reach thermal equilibrium.[10]

-

Carefully observe the sample.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).[9]

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[9]

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: A flowchart illustrating the key steps for accurate melting point determination.

Conclusion

While the precise melting point of 4-Bromo-3-chloro-6-iodo-2-methylaniline remains to be experimentally determined and reported in the scientific literature, this guide provides the necessary framework for its characterization. The provided protocol for melting point determination is a robust and reliable method for obtaining this crucial physical property. A comprehensive understanding of the physicochemical properties of such highly substituted anilines is essential for their successful application in the synthesis of novel compounds with potential applications in drug discovery and materials science.[1][4]

References

- Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzKjVj0vw__XKfEUEgdkmW_Ku9dw4tvo7w-_lhWtf_8TZZKUD53DAEG5kZJq3m97XaLBI6t-pexlp2moBpbXxbCcVJ42g7sX2-9AqnuIvLwm_C1WnJ-UytZeVmG7HJPK5opXwYZy9F1ulxW2jaTWzIFfX1N7UN9j_taDoZkBJ_i6gGS-R3zsjsEtaO8zbE3X7_Z32OKTswENFCilArdykXo7IVeasXkvhvfrYURg==]

- An In-depth Technical Guide to the Properties of Halogenated Anilines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQtOg3UTy-DAnBiI84FHEWug1UPZ__SN_rsPj64bwlkh4QPWw86W9op88r4qFxRTsW5cx9Mv9h-gX-xC1ydS1VjRVnH9ojcFd6Fz-Sig5G_CoiY7GIQs3yUOPfpMb8fg9QI1LqI6ii67tGhT16bZ4QHfQ8poCL1SV7KFoAY9OCKN1NHlV_GEG_7--EsN9v5KIGocuyFL35qtKbcq5Qvvdt5KA=]

- Measuring the Melting Point. Westlab. (2023, May 8). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPtfYjO2HsDtwsWzMr1QYGiF5TBewJkcTFACSQP5prqfs_13iakesXbcI9i5OKjNjDE0jEIGYoOd_x0V3VilgMJ4_QF5HJcwDAicd9OralBWwJ1shloroVi-7QsHJzELdERCD5u0J6u8JJOLKYfjk=]

- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022, April 7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_aNfcM4GHB_SRq3fMuZpK9PtnmgTNBr38Fsu6zPZYLIlcbO17XpqPl4XSzNmL_rb2IJ1rQdzQ2hWPDyxzqN0syp-tqBPA78UkMBaW3VGpyKRExK07BUKnprgpTMtT8t89Xf0u65Gff07NWjytLgNF3QMvo1IT2F8rS9cygZp0Yj4SjgiEI-rMeWUzFooK_NQCgNRO32ez9hKjG10IWQebatR4ITLcGrS4jTaY6c17xzb4CeaGvf8mM2fgwKj5MBOJhB4wiFEy1fdk7uLd5ZKu2xPqifKvGWVM6WzSbgZFKqhl6j6ORSbaqb28NBZX0EPEbNHBRzRf_t1Eh2FtM3kpCqtW3878DUUxO0ygNupAWIlUzb7Wpg==]

- Substituted oligoanilines: synthesis and characterization. The Benicewicz Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9I-ho3Cv1tzb6Qa4_jYIOY9s4WmYCJwM472n14DzHKEK0RhxQi9vm8xp3BHdqqsZ0uPYthp3a_OeW1c4d8ZSp7cB2xLawfEYpLi3lpzZyVcicraxY19PzMJlN_xvIpkSojXq_BE_17dql7Vc8YlhKimpc3a6H5Aeeii5WJ4i94uo=]

- Melting Point Determination Lab Guide. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4O-C-5_XMJNqQhFPkZbDQ_zzHQQW8VQLDiMNaqduVz2kuR2CTWQ2rf3w-idpz8rhUvSB7dK3cSEuekrSt2ficceUbir8-haY3Scf9jnu9jZ207glo1nfLZd_4L58ch_-Z3IWNSjdGWTePRiUU0nVPh_x9A==]

- Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGarGdOuSUOwjLCvzpV9FE-H3iGH_8lfd8N9yKFtXdXOGRWulMDJtoSW8k9ldcSY_4DAmwJJ1G7DB-zIR78DKGj4lQViW6hGQD4ANTdzz4c6XlVxVmFOkDYmLx9zb5QoiHvFD_7oBj-cuLMt3gL2A8enD3-kYhorA==]

- Melting Point Determination. Lambda. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEspJRcaKy-iRGclKuaQQV6gSG3DQFm30qs8rF1M7rToKhOBFWVTaMHET2Fm_L3p626mm8qH6Kc6crf-tQIOQYiKF_2gpSAX8OnI46D770jMyyXCEwQRyCz9xzY0Zp4ZRFbzqd1lVFaCO3lud8ZdWI1o4NaKendFhU6DBNh037FWdhD3mmWSqg]

- Experiment (1) Determination of Melting Points. (2021, September 19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHNt3vOskmTB2VwQ8KnwnKhfsKLYIaoUyR91pGC_cTFLaca8cPPW9G6XAEE35wzv5kkk94oVVQJQaTp_NckL62VSvfdF9oit6iMQGVDJ22J-zF-0JHHiZ1YDQl08xIZ8hXmZ3rknpKDFd3dZv-29NZUzvnGnVVGf7RaeOG2dIyGvE6dwmdILw=]

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. (2021, June 14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyX_8u67sEE1svd5tdNtt2uTcSZZdzSONv7TmUN1pxhrixT0pMJL83xFLs6idZ35ZnbEa8eQG00tBd1m258cWbds7excqQTA5LGp1WXPl0Jca4c8NB1JFseVBZaQRDu-yoHrUddvIslTZs922XhzIpwHrG7L6P5DU_8z3c]

- 4-Bromo-3-chloro-2-methylaniline. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK1E7xLKcga185WzmuS-hl6bRccQk-B5XQit-yFuYYIKU3yAk0dZ87-SEt72WeoMlcdwOdnX4dUx6Ku3msViay-LKxzVhsbhRUGGd7jwcqvWatlGZVEjb7vwHR2uqd2qoFWNccnhNJ6YzCFGpLLlVYcHKBUgjrm7pYWB5xbSZltxoCmcnQ]

- Halogenated Compounds. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm0-_k_TdJDYlpbtOgfwGgrdZ8rHx7tWdjx0ILZ4QoVxh8B-zshIT4I1oDdkLAXKxQ0AyJAl6Lr4-ETwnNhBZdqIbhX0_tCCOlA8hogP2uNPp9lN8MYQMZiS2idsnPDZA81EoJV2wICOZuRHc=]

- 4-Bromo-3-chloro-6-iodo-2-methyl-aniline. Advanced ChemBlocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8lfM99aEmvMgoogy1HTeY2lyiVvJ8pgykCx9c14K52Bo0EIoCGW8-xYpki20mO0aNlsUhhCigkhi1Zk8kXOaUt1qfSbCXkOBr5tDN4adnfWtKjeyeWv7CcVfy5JpVRIRN-TrQUnqFJEHrKWVf8y3GLZ1tZi0AnaChxDFn-xaLEGmBjg==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. westlab.com [westlab.com]

- 3. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. afit.edu [afit.edu]

- 6. 4-Bromo-3-chloro-6-iodo-2-methyl-aniline 95% | CAS: 1196051-66-7 | AChemBlock [achemblock.com]

- 7. scbt.com [scbt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Reactivity Trends of Polyhalogenated Methylanilines in Organic Synthesis: A Technical Guide

Executive Summary

Polyhalogenated methylanilines—such as 2-bromo-4-fluoro-5-methylaniline[1] and 2-bromo-6-chloro-4-fluoro-3-methylaniline[2]—are indispensable building blocks in modern medicinal chemistry, agrochemical development, and materials science. The strategic functionalization of these complex scaffolds relies entirely on exploiting the differential reactivity of their carbon-halogen (C-X) bonds. This whitepaper provides an in-depth, causality-driven analysis of the reactivity trends governing these compounds. By understanding the thermodynamic and kinetic parameters of bond dissociation, electronic modulation, and catalytic activation, synthetic chemists can design highly chemoselective and efficient reaction protocols.

The Causality of Reactivity: C-X Bond Dynamics

The reactivity of polyhalogenated methylanilines in transition-metal catalysis is fundamentally dictated by the strength of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the aryl halide to the low-valent Pd(0) active species[3][4].

-

Bond Dissociation Energy (BDE) Hierarchy : The established reactivity trend strictly follows the inverse of the C-X bond dissociation energies: C-I > C-Br > C-Cl >> C-F[3][4][5]. Because the C-I bond is the weakest, it is the most readily cleaved during oxidative addition[5].

-

Chemoselectivity in Polyhalogenated Systems : When multiple halogens are present on the same aromatic ring, the weaker bond will undergo oxidative addition preferentially. For example, in a molecule containing both C-Br and C-Cl bonds, the C-Br bond reacts significantly faster, allowing for selective mono-functionalization at lower temperatures[6]. The C-F bond remains largely inert under standard palladium catalysis, serving instead as a stable lipophilic bioisostere in the final product[3].

-

Electronic and Steric Modulation : The presence of the methyl group provides inductive electron donation, which slightly increases the electron density of the ring compared to unsubstituted polyhaloanilines. However, the strongly electron-withdrawing halogens decrease the overall nucleophilicity of the amino group, making direct electrophilic substitutions (like acylation) more challenging[7]. Conversely, in Ullmann-type copper-catalyzed C-N couplings, the activation energy is heavily influenced by the strain energy and distortion of the aryl halide; higher multiphilicity in the substrate correlates with lower strain energy and improved reaction yields[8].

Strategic Transformations and Methodologies

Chemoselective Palladium-Catalyzed Cross-Coupling

Achieving high chemoselectivity in substrates like 5-chloro-2,3-dibromoaniline or 2-bromo-6-chloro-4-fluoro-3-methylaniline requires precise control over reaction conditions to differentiate between the halogens[2][6].

-

Temperature Control : Lowering the reaction temperature (e.g., room temperature to 40 °C) kinetically favors oxidative addition into the weaker C-Br bond, leaving the stronger C-Cl bond intact[6].

-

Ligand Selection : The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are highly effective at promoting the challenging oxidative addition into C-Cl bonds when forcing conditions are applied. Furthermore, these bulky ligands play a crucial role in minimizing side reactions like hydrodehalogenation by favoring reductive elimination over β-hydride elimination[6].

Diazotization and Azo Coupling

Halogenated methylanilines are excellent substrates for diazotization due to the electron-withdrawing nature of the halogens, which stabilizes the resulting diazonium salt intermediate and prevents its premature decomposition[7]. These stabilized diazonium salts can undergo efficient electrophilic substitution with heteroaryl amines (e.g., imidazopyridines) to yield structurally diverse azo compounds[9]. The reaction typically proceeds via rapid in situ diazotization using tert-butyl nitrite (tBuONO)[9].

Hydrodehalogenation

In multi-step syntheses, halogens are frequently utilized as temporary directing or blocking groups. Efficient removal of these halogens can be achieved using Raney Al-Ni alloy in an alkaline aqueous solution. This method provides a facile, room-temperature approach to hydrodehalogenation, effectively reducing C-Cl and C-Br bonds to yield the corresponding alkylated anilines[10].

Quantitative Data Summary

| Halogen Substituent | Approx. BDE (kcal/mol) | Relative Reactivity (Pd-Coupling) | Role in SNAr Reactions | Typical Suzuki Temp |

| Iodine (-I) | ~65 | Highest (Fastest oxidative addition) | Poor leaving group | RT - 60 °C |

| Bromine (-Br) | ~81 | High | Moderate leaving group | 40 °C - 80 °C |

| Chlorine (-Cl) | ~96 | Low (Requires forcing conditions) | Good leaving group | 80 °C - 110 °C |

| Fluorine (-F) | ~126 | Inert | Excellent leaving group | N/A (Inert) |

(Note: BDE values are approximate and vary based on the specific substitution pattern of the methylaniline ring. Data synthesized from established reactivity trends[3][4][5].)

Experimental Workflows (Visualizations)

Chemoselective oxidative addition pathways in Pd-catalyzed cross-coupling.

In situ diazotization and electrophilic azo coupling workflow.

Detailed Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-4-fluoro-3-methylaniline

Objective : Selectively couple an arylboronic acid at the C-Br position while leaving the C-Cl and C-F bonds intact. Self-Validation Mechanism : Reaction progress is monitored via GC-MS. The isotopic pattern of the product will confirm the retention of the chlorine atom (characteristic 3:1 M/M+2 ratio) and the loss of the bromine atom (absence of 1:1 M/M+2 ratio).

-

Preparation : In a rigorously dried Schlenk flask, add 2-bromo-6-chloro-4-fluoro-3-methylaniline (1.0 equiv), arylboronic acid (1.1 equiv), and potassium phosphate (K3PO4, 2.0 equiv).

-

Causality: A mild, non-nucleophilic base like K3PO4 is chosen to prevent unwanted SNAr side reactions at the highly electrophilic C-F or C-Cl positions.

-

-

Catalyst Loading : Add Pd(OAc)2 (2 mol%) and a bulky phosphine ligand such as SPhos (4 mol%).

-

Causality: SPhos creates a sterically demanding environment that accelerates cross-coupling while favoring reductive elimination over β-hydride elimination, thereby minimizing hydrodehalogenation[6].

-

-

Solvent & Degassing : Add a solvent mixture of Toluene/H2O (4:1). Degas the mixture using three freeze-pump-thaw cycles.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

-

-

Reaction : Stir the mixture at 40 °C for 12 hours.

-

Causality: Maintaining a low temperature ensures kinetic control, allowing the weaker C-Br bond to react selectively while the C-Cl bond remains unactivated[6].

-

-

Workup : Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol 2: In Situ Diazotization and Azo Coupling

Objective : Synthesize an azo derivative via the diazotization of a halogenated methylaniline. Self-Validation Mechanism : The formation of the intensely colored azo product provides immediate visual confirmation, followed by NMR validation of the diazenyl linkage.

-

Initiation : Dissolve the halogenated methylaniline (1.0 equiv) and the coupling partner (e.g., imidazo[1,2-a]pyridine, 1.0 equiv) in anhydrous acetonitrile.

-

Diazotization : Dropwise add tert-butyl nitrite (tBuONO, 1.5 equiv) at 0 °C.

-

Coupling : Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Causality: The electron-deficient nature of the diazonium salt facilitates rapid electrophilic attack at the electron-rich C-3 position of the imidazopyridine[9].

-

-

Isolation : Concentrate the solvent under reduced pressure and purify the resulting solid via recrystallization or chromatography.

References

-

Benchchem. "A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers." 5

-

Benchchem. "Reactivity comparison of halogenated anilines in cross-coupling." 3

-

Benchchem. "Reactivity of 2,4,6-Triiodoaniline Compared to Other Halogenated Anilines: A Comprehensive Guide." 7

-

Benchchem. "A Comparative Guide to the Reactivity of 4-Bromo-2,6-diiodoaniline and 4-Bromo-2,6-dichloroaniline." 4

-

Benchchem. "2-Bromo-6-chloro-4-fluoro-3-methylaniline."2

-

Benchchem. "Technical Support Center: Cross-Coupling Reactions with 5-Chloro-2,3-dibromoaniline."6

-

Jetir.Org. "Direct Azo Coupling in Imidazoheterocycles through C–Heteroatom Bond Functionalization." 9

-

MDPI. "Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions." 8

-

CymitQuimica. "CAS 1065076-39-2: 2-bromo-4-fluoro-5-methyl-aniline."1

-

ResearchGate. "Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution." 10

Sources

- 1. CAS 1065076-39-2: 2-bromo-4-fluoro-5-methyl-aniline [cymitquimica.com]

- 2. 2-Bromo-6-chloro-4-fluoro-3-methylaniline | 1365988-12-0 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

Introduction: The Privileged Role of Substituted Anilines in Modern Chemistry

An in-depth technical guide on the synthesis, derivatization, and application of 4-Bromo-3-chloro-6-iodo-2-methylaniline derivatives, designed for researchers, scientists, and drug development professionals.

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Their unique electronic properties, synthetic versatility, and ability to engage in crucial hydrogen bonding interactions have solidified their status as a "privileged structure" in drug discovery.[1][2] These motifs are integral to a wide array of therapeutic agents, from pioneering sulfonamide antibiotics to revolutionary tyrosine kinase inhibitors (TKIs) used in oncology.[1] The strategic functionalization of the aniline ring allows for the precise tuning of a compound's pharmacological properties, including bioavailability, target selectivity, and metabolic stability.[4]

Within this class, polyhalogenated anilines represent a particularly powerful platform for synthetic innovation. The 4-Bromo-3-chloro-6-iodo-2-methylaniline scaffold is a prime example of a highly versatile building block. Its distinction lies in the presence of three different halogen atoms (I, Br, Cl) on the aniline ring. This unique arrangement provides a hierarchical set of reactive handles for sequential, site-selective functionalization through modern catalytic methods, most notably palladium-catalyzed cross-coupling reactions.[5] The reactivity of these halogens is governed by the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl.[5][6] This guide will explore the synthesis of this core scaffold, delve into the strategic, stepwise derivatization it enables, and discuss the potential applications of its derivatives in drug development.

The Core Scaffold: Physicochemical Properties and Spectroscopic Signature

The 4-Bromo-3-chloro-6-iodo-2-methylaniline core is a solid at room temperature with the following key properties.

| Property | Value | Source |

| CAS Number | 1196051-66-7 | [7] |

| Molecular Formula | C₇H₇BrClIN | [8][9] |

| Molecular Weight | 346.39 g/mol | [7] |

| IUPAC Name | 4-bromo-3-chloro-6-iodo-2-methylaniline | [7] |

| SMILES | NC(C(C)=C(Cl)C(Br)=C1)=C1I | [7] |

| Monoisotopic Mass | 346.85529 Da | - |

| Predicted XLogP3 | 3.9 | - |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, we can predict its key NMR features based on established principles.[10] The complex substitution pattern will result in a unique spectroscopic signature.

-

¹H NMR: The aromatic region would likely display two singlets or two narrowly coupled doublets, corresponding to the protons at the C5 and C-H positions. The methyl group would appear as a singlet in the upfield region (~2.0-2.5 ppm), and the amine protons would present as a broad singlet.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to the halogens will be significantly affected. The carbon attached to iodine (C6) is expected to appear at a relatively high field (low ppm value) due to the "heavy atom effect," while the carbons attached to bromine (C4) and chlorine (C3) will also show characteristic shifts.[10]

Strategic Derivatization via Sequential Cross-Coupling

The primary synthetic value of 4-Bromo-3-chloro-6-iodo-2-methylaniline lies in the differential reactivity of its three C-X bonds. This allows for a stepwise and controlled introduction of diverse functionalities. Palladium-catalyzed cross-coupling reactions are the premier tools for these transformations.[11]

Stage 1: Selective Reaction at the Carbon-Iodine Bond

The C-I bond is the weakest and therefore the most reactive in palladium-catalyzed cycles.[6] This allows for highly selective functionalization at the C6 position under mild conditions, leaving the C-Br and C-Cl bonds untouched.

Key Reactions:

-

Suzuki-Miyaura Coupling: Introduction of aryl or vinyl groups using boronic acids.

-

Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: Vinylation with alkenes.

-

Buchwald-Hartwig Amination: Introduction of primary or secondary amines.[5]

Generalized Protocol: Suzuki-Miyaura Coupling at the C-I Position

This protocol is representative and based on standard procedures for iodoanilines.[6]

-

Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-3-chloro-6-iodo-2-methylaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand.

-

Solvent Addition: Add an appropriate solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction: Heat the mixture with vigorous stirring at a moderate temperature (e.g., 80-90 °C) for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is often effective for reactive C-I bonds and is commercially available and easy to handle.

-

Base & Solvent: The choice of a carbonate base and an aqueous solvent system is typical for Suzuki reactions, facilitating the transmetalation step of the catalytic cycle.

-

Temperature: The relatively mild temperature ensures selectivity, preventing premature reaction at the C-Br bond.

Stage 2: Sequential Reaction at the Carbon-Bromine Bond

Once the C-I bond has been functionalized, the C-Br bond becomes the most reactive site. More forcing conditions are typically required to achieve oxidative addition at this stronger bond.[5]

Key Reactions: The same set of cross-coupling reactions can be employed, but they will require a more active catalyst system or higher temperatures.

Causality Behind Choices:

-

Catalyst System: To activate the C-Br bond in the presence of the now-modified, more complex substrate, a more robust catalyst may be needed. This often involves using a combination of a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, SPhos). These ligands are bulky and electron-rich, promoting the rate-determining oxidative addition step for less reactive aryl halides.[5]

-

Temperature: Increasing the temperature to 100-120 °C provides the necessary energy to overcome the higher activation barrier of C-Br bond cleavage.

Stage 3: Functionalization of the Carbon-Chlorine Bond

The C-Cl bond is the strongest and least reactive, making its functionalization the most challenging step.[6] This transformation requires highly active, state-of-the-art catalyst systems. The inertness of the C-Cl bond in the initial stages is, however, a key advantage of the scaffold, as it allows for a wide range of chemistry to be performed at the other positions without interference.

Causality Behind Choices:

-

Catalyst System: Activation of aryl chlorides often necessitates specialized palladium catalysts with highly electron-rich and sterically demanding biarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These create a highly reactive, coordinatively unsaturated palladium(0) species essential for cleaving the strong C-Cl bond.

Application in Kinase Inhibitor Drug Discovery

The substituted aniline moiety is a classic pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[1][2] These drugs typically function by competing with ATP for binding in the kinase domain. The aniline nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase. The various substituents on the ring project into different pockets (solvent-exposed regions, hydrophobic pockets) to confer potency and selectivity.

The 4-Bromo-3-chloro-6-iodo-2-methylaniline scaffold is exceptionally well-suited for generating libraries of potential kinase inhibitors.

Caption: Scaffold application in kinase inhibitor design.

-

Hinge-Binding: The core aniline's NH₂ group can serve as the essential hydrogen bond donor to the kinase hinge region.

-

Hydrophobic Targeting (C6): A large, hydrophobic aryl group, installed via Suzuki coupling at the reactive C-I position, can be designed to occupy a deep hydrophobic pocket, significantly enhancing binding affinity.

-

Solubility and Selectivity (C4): A polar or flexible group, introduced via Buchwald-Hartwig amination at the C-Br position, can extend into the solvent-exposed region, improving the compound's pharmacokinetic properties and helping to fine-tune selectivity against other kinases.

-

Fine-Tuning (C3): The chlorine atom at C3 provides steric and electronic influence, and while it can be functionalized, its presence alone helps to lock the conformation of adjacent groups.

This modular approach allows for the rapid generation of a diverse chemical library from a single, advanced starting material, accelerating the hit-to-lead optimization process in drug discovery.[12]

Conclusion and Future Outlook

The 4-Bromo-3-chloro-6-iodo-2-methylaniline scaffold is more than just a complex molecule; it is a pre-programmed platform for synthetic efficiency. The hierarchical reactivity of its three distinct halogen substituents allows for a logical and predictable sequence of derivatization using robust palladium-catalyzed cross-coupling reactions. This enables chemists to build molecular complexity in a controlled manner, making it an ideal starting point for the synthesis of compound libraries targeting complex biological systems like protein kinases. While many drug candidates containing anilines can face challenges with metabolic instability or toxicity, the ability to precisely decorate every position on this scaffold offers a powerful tool to mitigate such liabilities through chemical modification.[4][13] As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, versatile and strategically-designed building blocks like this will be indispensable.

References

- reactivity comparison of halogenated anilines in cross-coupling - Benchchem.

- potential applications of substituted anilines in medicinal chemistry - Benchchem.

- Aniline replacement in drug-like compounds | Cresset.

- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry - Benchchem.

- Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery | International Journal of Food Science and Technology | Oxford Academic.

- The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry - Benchchem.

- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Public

- Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC.

- A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers - Benchchem.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.

- 4-Bromo-3-chloro-6-iodo-2-methyl-aniline - Advanced ChemBlocks.

- Spectroscopic Analysis of 4-Bromo-2,6-diiodoaniline: A Technical Guide - Benchchem.

- 4-bromo-3-chloro-2-methylaniline (C7H7BrClN) - PubChemLite.

- 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 4. cresset-group.com [cresset-group.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromo-3-chloro-6-iodo-2-methyl-aniline 95% | CAS: 1196051-66-7 | AChemBlock [achemblock.com]

- 8. PubChemLite - 4-bromo-3-chloro-2-methylaniline (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 9. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Electronic effects of methyl group on halogenated aniline reactivity

An In-Depth Technical Guide to the Electronic Effects of Methyl Groups on Halogenated Aniline Reactivity

Introduction

Aniline and its derivatives are cornerstone building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity of the aniline core is exquisitely sensitive to the electronic properties of substituents on the aromatic ring. These substituents, through a combination of inductive and resonance effects, modulate the electron density of the ring and the nucleophilicity of the amino group, thereby dictating the rate and regioselectivity of chemical transformations.[3]

This technical guide provides an in-depth analysis of the nuanced electronic interplay between an electron-donating methyl group and an electron-withdrawing halogen substituent on the aniline framework. Understanding these competing and complementary effects is paramount for predicting and controlling the reactivity of these versatile intermediates, enabling rational design and efficient synthesis in complex molecular architectures. We will explore the fundamental principles, quantify their impact on basicity, and provide field-proven protocols for their synthetic manipulation.

Chapter 1: Fundamental Electronic Effects in Substituted Anilines

The overall reactivity of a substituted aniline is not merely a sum of its parts but a complex interplay of electronic forces. To understand the behavior of a halogenated methylaniline, we must first dissect the individual contributions of the amino, halogen, and methyl groups.

The Amino Group (-NH₂): A Potent Activator

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS).[4] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring's π-system. This phenomenon, known as the resonance or mesomeric effect (+R), significantly increases the electron density at the ortho and para positions.[5][6] Although nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), the +R effect is far more profound, making the ring highly susceptible to electrophilic attack.[5][7] This high reactivity, however, can be a double-edged sword, often leading to multiple substitutions and oxidation side reactions if not properly controlled.[5][8]

The Halogen Substituent (-F, -Cl, -Br, -I): An Anomaly

Halogens present a unique case where two opposing electronic effects are at play. Due to their high electronegativity, halogens exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards EAS compared to unsubstituted benzene.[9][10] Conversely, the lone pairs on the halogen atom can participate in resonance (+R), donating electron density to the ring.[11] For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation.[9][10] However, the resonance donation, though weaker, is still directed to the ortho and para positions. This makes halogens the rare exception of being deactivating yet ortho-, para-directing substituents.[10]

The Methyl Group (-CH₃): A Classic Activator

The methyl group is a well-established electron-donating group that activates the aromatic ring.[3] It operates through two primary mechanisms:

-

Inductive Effect (+I): The alkyl group is less electronegative than the sp² hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma bond.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring, further increasing electron density, particularly at the ortho and para positions.[11]

The interplay of these fundamental effects is best visualized by considering their influence on the electron distribution within the aromatic ring.

Caption: Interplay of electronic effects on the aniline ring.

Chapter 2: The Interplay of Substituents in Halogenated Methylanilines

When both a methyl group and a halogen are present on an aniline ring, their combined influence on reactivity depends critically on their relative positions. The net electronic effect is a vector sum of the individual inductive and resonance contributions, leading to either synergistic or antagonistic outcomes.

-

Synergistic Activation: If a methyl group is positioned to reinforce the activating effect of the amino group (e.g., a methyl group at the para position relative to an incoming electrophile), the ring becomes highly activated at specific sites.

-

Antagonistic Effects: When a halogen's deactivating -I effect opposes the +I/hyperconjugation of the methyl group and the +R of the amino group, the reactivity is tempered. For instance, in 4-chloro-2-methylaniline, the activating methyl and amino groups direct an incoming electrophile to position 6. The deactivating effect of the chloro group is felt throughout the ring but is overcome by the stronger activating groups.

Impact on Basicity and pKa

The basicity of an aniline, measured by the pKa of its conjugate acid (anilinium ion), is a direct reflection of the electron density on the amino nitrogen.[3] Electron-donating groups increase the availability of the nitrogen's lone pair to accept a proton, making the aniline more basic (higher pKa).[5] Conversely, electron-withdrawing groups delocalize or pull the lone pair away, reducing basicity (lower pKa).[5][12]

-

Methyl Group: Increases basicity. The effect is most pronounced from the para position (p-toluidine, pKa = 5.12) and less so from the meta position (m-toluidine, pKa = 4.69), demonstrating the influence of resonance/hyperconjugation. The ortho position (o-toluidine, pKa = 4.39) is often an exception due to steric hindrance to solvation of the anilinium ion, which can decrease basicity.[13]

-

Halogen Group: Decreases basicity. The strong -I effect reduces electron density on the nitrogen. For example, the pKa of p-chloroaniline is 3.98, significantly lower than that of aniline (4.58).[13]

In a halogenated methylaniline, the final pKa will be an intermediate value reflecting the balance of these opposing effects.

Chapter 3: Quantitative Analysis of Substituent Effects

The qualitative principles described above can be quantified using pKa values. The following table summarizes experimental data for relevant substituted anilines, providing a clear comparison of the electronic impact of methyl and chloro substituents.

Table 1: Comparative Basicity (pKa) of Substituted Anilines

| Compound | Substituent(s) | Position(s) | pKa of Conjugate Acid |

|---|---|---|---|

| Aniline | -H | - | 4.58[12][13] |

| o-Toluidine | -CH₃ | ortho | 4.39[13] |

| m-Toluidine | -CH₃ | meta | 4.69[13] |

| p-Toluidine | -CH₃ | para | 5.12[13] |

| o-Chloroaniline | -Cl | ortho | 2.64[13] |

| m-Chloroaniline | -Cl | meta | 3.34[13] |

| p-Chloroaniline | -Cl | para | 3.98[13] |

Data sourced from TSI Journals[13] and Journal of Engineering Research and Applied Science[12].

This data quantitatively confirms that the electron-donating methyl group generally increases basicity, while the electron-withdrawing chloro group decreases it. The positional dependence of these effects is also evident.

For a more rigorous quantitative treatment, the Hammett equation provides a powerful framework for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[14][15] The equation, log(k/k₀) = σρ, relates the rate of a substituted reaction (k) to a reference reaction (k₀) through a substituent constant (σ) and a reaction constant (ρ).[14] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group, providing a numerical scale for the effects discussed.[14]

Chapter 4: Case Study: Electrophilic Aromatic Substitution (EAS)

The ultimate test of these electronic principles is their ability to predict the outcome of chemical reactions. In EAS, the highly activated nature of the aniline ring presents both opportunities and challenges.

Reactivity and Regioselectivity: The powerful ortho-, para-directing influence of the amino group typically dominates.[5] In a molecule like 3-chloro-4-methylaniline, the amino group directs incoming electrophiles to the ortho positions (2 and 6). Position 2 is sterically hindered by the adjacent methyl group and electronically deactivated by the nearby chloro group. Therefore, substitution is strongly favored at position 6.

Controlling Reactivity: The high reactivity of the aniline ring can lead to issues like polyhalogenation. For instance, the reaction of aniline with bromine water proceeds uncontrollably to give a 2,4,6-tribromoaniline precipitate.[4][8] To achieve monosubstitution, the reactivity of the amino group must be tempered. This is commonly achieved by converting the amine to an amide (e.g., acetanilide) via acetylation.[5] The acetyl group's carbonyl is electron-withdrawing and delocalizes the nitrogen lone pair, making it a less powerful activator.[5][7] This allows for controlled, regioselective substitution, typically at the para position due to the steric bulk of the acetyl group. The protecting group can then be removed via hydrolysis.[16]

Chapter 5: Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for the regioselective chlorination of 2-methylaniline demonstrates a practical application of the principles discussed, incorporating modern, efficient methodology.

Protocol: Synthesis of 4-chloro-2-methylaniline[17]

This method utilizes a copper(II) chloride-mediated reaction in an ionic liquid, providing a green and efficient route that avoids the need for amino group protection.[17]

Materials:

-

2-methylaniline (10.7 g, 100 mmol)

-

1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) (20.2 g, 100 mmol)

-

Copper(II) chloride (CuCl₂) (40.3 g, 300 mmol)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 250 mL round-bottom flask, add 2-methylaniline, 1-hexyl-3-methylimidazolium chloride, and CuCl₂.[17]

-

Stir the heterogeneous mixture at 40 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.[17]

-

Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford pure 4-chloro-2-methylaniline.[17]

The workflow for this synthesis and purification process can be visualized as follows:

Caption: Workflow for the synthesis of 4-chloro-2-methylaniline.

Chapter 6: Applications in Research and Drug Development

Halogenated anilines are invaluable intermediates in medicinal chemistry.[1] The strategic introduction of halogens and methyl groups allows for the fine-tuning of a drug candidate's physicochemical properties:

-

Metabolic Stability: Halogens, particularly fluorine, can be used to block sites of metabolic oxidation, increasing a drug's half-life.[1]

-

Lipophilicity & Permeability: Both halogens and methyl groups increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

-

Binding Affinity: Halogens can participate in "halogen bonding," a specific type of non-covalent interaction with biological targets that can significantly improve binding affinity and potency.[18]

-

Synthetic Handles: The differential reactivity of various positions on the ring provides synthetic handles for further functionalization, often through cross-coupling reactions, to build molecular complexity.[1]

However, the aniline motif itself can sometimes be associated with metabolic instability or toxicity.[19] Therefore, a deep understanding of how substituents modulate its properties is crucial for designing safer and more effective therapeutic agents.

Conclusion

The electronic landscape of a halogenated aniline is governed by a delicate balance between the powerful resonance donation of the amino group, the inductive and hyperconjugative donation of the methyl group, and the dual inductive-withdrawal/resonance-donation of the halogen. This guide has demonstrated that a thorough understanding of these first principles allows for the accurate prediction of reactivity, basicity, and regioselectivity. By quantifying these effects through pKa data and leveraging this knowledge to design robust synthetic protocols, researchers can effectively harness the synthetic potential of this important class of molecules to advance the frontiers of chemical synthesis and drug discovery.

References

-

Reactions of Aniline - Chemistry Steps. (2024, January 12). Chemistry Steps. [Link]

-

Is Aniline More Basic Than N-Methylaniline? - Knowledge - Bloom Tech. (2024, July 10). Bloom Tech. [Link]

-

van der Lelij, A. J., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. [Link]

-

Correlation between hardness and basicity (pKa) of substituted anilines. (2009, November 21). TSI Journals. [Link]

-

Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]

-

Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts. [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. [Link]

-

Vaschetto, M. E., Retamal, B. A., & Monkman, A. P. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM. [Link]

-

Optimized energies of aniline and substituents with different methods... ResearchGate. [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019, September 15). PMC. [Link]

-

Why is aniline less basic than methylamine? (2025, July 18). askIITians. [Link]

-

Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Making Molecules. [Link]

-

Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. RSC Publishing. [Link]

-

THEORETICAL STUDIES ON THE ELECTRONIC SPECTRA OF SUBSTITUTED AROMATIC MOLECULES: PART II. SEMIEMPIRICAL SELF-CONSISTENT FIELD CALCULATIONS ON ANILINE. R Discovery. [Link]

-

Rank the following substituted anilines from most basic to least basic. (2023, October 2). Pearson. [Link]

-

pKa Calculation of Substituted Anilines. Scribd. [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. [Link]

-

P-Anisidine. PubChem. [Link]

-

Resonance of Aniline. (2025, September 1). Filo. [Link]

-

Electrophilic Substitution Reaction of Aniline. Scribd. [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024, October 1). PubMed. [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024, September 19). ACS Publications. [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. [Link]

- Manufacturing method for halogen substituted N-methylaniline.

-

Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001, September 20). ACS Publications. [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Hammett equation. Wikipedia. [Link]

-

A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Pendidikan Kimia. [Link]

-

Reactions and pharmaceutical applications of aniline. SlideShare. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. [Link]

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. Resonance of Aniline: aniline is a weak base attributed to a combination .. [askfilo.com]

- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. journaleras.com [journaleras.com]

- 13. tsijournals.com [tsijournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. cresset-group.com [cresset-group.com]

Solubility of 4-Bromo-3-chloro-6-iodo-2-methylaniline in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-chloro-6-iodo-2-methylaniline in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-chloro-6-iodo-2-methylaniline, a heavily substituted aromatic amine of interest in synthetic and medicinal chemistry. In the absence of publicly available empirical data for this specific molecule, this document establishes a robust theoretical framework to predict its solubility behavior in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). We delve into the molecular-level interactions governing dissolution, including dipole-dipole forces and hydrogen bonding. Critically, this guide provides a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and characterize complex synthetic intermediates.

Introduction and Molecular Profile

4-Bromo-3-chloro-6-iodo-2-methylaniline is a complex halogenated aniline derivative (Figure 1). Its molecular structure suggests a high degree of functionality, making it a potentially valuable building block in the synthesis of novel pharmaceutical compounds or advanced materials. The solubility of such a compound is a paramount physical property, dictating its utility in nearly every application, from reaction kinetics and purification to formulation and bioavailability in drug discovery pipelines.[1][2]

Molecular Structure:

-

Core: 2-methylaniline

-

Substituents: 4-Bromo, 3-Chloro, 6-Iodo

-

CAS Number: 1196051-66-7[3]

-

Molecular Formula: C₇H₆BrClIN

-

Molecular Weight: 346.39 g/mol [3]

The presence of multiple large halogen atoms, a polar amine group, and a methyl group on an aromatic ring creates a molecule with a unique electronic and steric profile. Understanding its interaction with solvents is non-trivial and essential for its effective application.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[4] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For 4-Bromo-3-chloro-6-iodo-2-methylaniline, we must consider its structural contributions in the context of polar aprotic solvents.

Solute Characteristics

The molecule's overall polarity is a composite of its functional groups:

-

Aniline Moiety (-C₆H₂-NH₂): The amine group is polar and capable of acting as a hydrogen bond donor (via N-H bonds). This is a primary driver for solubility in solvents that are effective hydrogen bond acceptors.

-

Halogen Substituents (I, Br, Cl): These atoms contribute significantly to the molecule's properties. Their high electronegativity creates polar carbon-halogen (C-X) bonds, increasing the overall molecular dipole moment.[5] Furthermore, their large, electron-rich nature makes them highly polarizable, leading to strong van der Waals (London dispersion) forces.

-

Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group that has a minor negative impact on solubility in polar solvents.

The combination of a hydrogen-bonding group and multiple polar C-X bonds suggests that 4-Bromo-3-chloro-6-iodo-2-methylaniline is a polar molecule.

Polar Aprotic Solvent Properties

Polar aprotic solvents are characterized by significant dipole moments and high dielectric constants, but they lack acidic protons (like the O-H in water or alcohols).[6] This makes them excellent at dissolving polar molecules.

-

Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): Both have very high dielectric constants and are exceptional hydrogen bond acceptors due to the oxygen atoms in their structures.[7] They are among the strongest organic solvents for a wide array of compounds.[8]

-

Acetonitrile (ACN): While highly polar, its hydrogen bond accepting capability is weaker than that of DMSO or DMF.[9]

-

Tetrahydrofuran (THF): Considered a "borderline" polar aprotic solvent, it has a lower dielectric constant and is less effective at stabilizing highly polar or charged species compared to the others.[6]

Predicted Interactions and Solubility Trend

Based on the analysis above, the dissolution of 4-Bromo-3-chloro-6-iodo-2-methylaniline will be governed by:

-

Hydrogen Bonding: Between the aniline N-H groups and the solvent's hydrogen bond acceptor site (e.g., the oxygen in DMSO's S=O bond). This is a powerful, specific interaction.

-

Dipole-Dipole Interactions: Between the polar C-X bonds of the solute and the permanent dipole of the solvent molecules.[10]

-

London Dispersion Forces: Arising from the large, polarizable electron clouds of the iodine, bromine, and chlorine atoms, as well as the aromatic ring.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

Since no empirical data exists, experimental measurement is required. The gold-standard method for this is the Shake-Flask Equilibrium Solubility Assay .[4][11] This method determines the thermodynamic solubility, which is the true saturation point of a compound in a solvent at a given temperature and is essential for applications in drug development and process chemistry.[1][12][13]

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved solute.[4] The resulting saturated solution is then carefully separated from the remaining solid, and the concentration of the dissolved compound is quantified, typically by HPLC.[14][15]

Materials and Equipment

-

4-Bromo-3-chloro-6-iodo-2-methylaniline (solid)

-

High-purity solvents (DMSO, DMF, ACN, THF)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 or 0.45 µm, chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

Step 1: Preparation of Vials 1.1. Add an excess amount of solid 4-Bromo-3-chloro-6-iodo-2-methylaniline to a pre-weighed glass vial. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 5-10 mg). 1.2. Record the exact mass of the compound added. 1.3. Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. 1.4. Securely fasten the cap. 1.5. Prepare at least three replicate vials for each solvent to ensure statistical validity.[16]

Step 2: Equilibration 2.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). 2.2. Agitate the vials for a prolonged period, typically 24 to 48 hours. A 72-hour period may be necessary to ensure true equilibrium is reached for poorly soluble or slowly dissolving compounds.[4][17]